Cas no 928139-30-4 (3-Cyano-4-fluorobenzenesulfonamide)

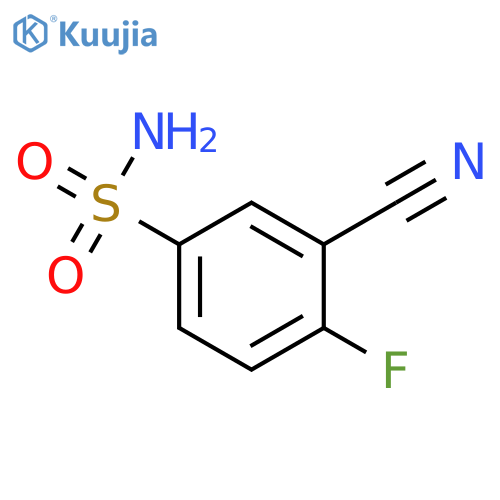

928139-30-4 structure

商品名:3-Cyano-4-fluorobenzenesulfonamide

CAS番号:928139-30-4

MF:C7H5FN2O2S

メガワット:200.190203428268

MDL:MFCD16705414

CID:2299145

PubChem ID:25139897

3-Cyano-4-fluorobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-4-fluorobenzenesulfonamide

- 3-cyano-4-fluorobenzene sulfonamide

- BBL101462

- CS-0259368

- EN300-73087

- Z975773284

- HVKUPIBRYPDOBG-UHFFFAOYSA-N

- GS1142

- 4-fluoro-3-(cyano)benzenesulfonamide

- AU-004/43508137

- 3-cyano-4-fluorobenzene-1-sulfonamide

- MFCD16705414

- 3-cyano-4-fluorob enzene sulfonamide

- AKOS005258998

- SCHEMBL1497199

- SB77211

- 3-Cyano-4-fluorobenzenesulfonamide, AldrichCPR

- 928139-30-4

- STL555258

- DMB13930

- 827-559-0

-

- MDL: MFCD16705414

- インチ: InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)

- InChIKey: HVKUPIBRYPDOBG-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C#N)C(=C1)F)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 200.00557674g/mol

- どういたいしつりょう: 200.00557674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 92.3Ų

3-Cyano-4-fluorobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256589-1g |

3-Cyano-4-fluorobenzenesulfonamide |

928139-30-4 | 97% | 1g |

$245 | 2024-06-06 | |

| TRC | C988158-100mg |

3-Cyano-4-fluorobenzenesulfonamide |

928139-30-4 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Enamine | EN300-73087-0.05g |

3-cyano-4-fluorobenzene-1-sulfonamide |

928139-30-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-73087-0.1g |

3-cyano-4-fluorobenzene-1-sulfonamide |

928139-30-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Aaron | AR019DBY-1g |

3-Cyano-4-fluorobenzenesulfonamide |

928139-30-4 | 95% | 1g |

$101.00 | 2025-02-28 | |

| abcr | AB546574-1g |

3-Cyano-4-fluorobenzenesulfonamide; . |

928139-30-4 | 1g |

€133.70 | 2025-02-19 | ||

| abcr | AB546574-5 g |

3-Cyano-4-fluorobenzenesulfonamide; . |

928139-30-4 | 5g |

€352.70 | 2023-07-11 | ||

| 1PlusChem | 1P019D3M-25g |

3-Cyano-4-fluorobenzenesulfonamide |

928139-30-4 | 95% | 25g |

$1385.00 | 2025-03-03 | |

| 1PlusChem | 1P019D3M-250mg |

3-Cyano-4-fluorobenzenesulfonamide |

928139-30-4 | 97% | 250mg |

$50.00 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330038-1g |

3-Cyano-4-fluorobenzene-1-sulfonamide |

928139-30-4 | 97% | 1g |

¥1468.00 | 2024-04-25 |

3-Cyano-4-fluorobenzenesulfonamide 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

928139-30-4 (3-Cyano-4-fluorobenzenesulfonamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928139-30-4)3-Cyano-4-fluorobenzenesulfonamide

清らかである:99%

はかる:5g

価格 ($):215.0